Cas no 187084-47-5 (Ethyl 1-oxiranylmethylisonipecotate)

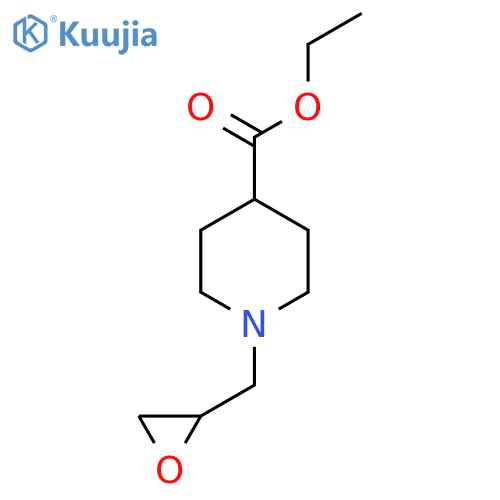

187084-47-5 structure

商品名:Ethyl 1-oxiranylmethylisonipecotate

CAS番号:187084-47-5

MF:C11H19NO3

メガワット:213.273463487625

MDL:MFCD10689375

CID:4709346

Ethyl 1-oxiranylmethylisonipecotate 化学的及び物理的性質

名前と識別子

-

- ethyl 1-oxiranylmethylisonipecotate

- Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate

- DGFHSYNZOXSYOK-UHFFFAOYSA-N

- (rac)-1-oxiran-2-ylmethylpiperidine-4-carboxylic acid ethyl ester

- (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester

- Ethyl 1-oxiranylmethylisonipecotate

-

- MDL: MFCD10689375

- インチ: 1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3

- InChIKey: DGFHSYNZOXSYOK-UHFFFAOYSA-N

- ほほえんだ: O1CC1CN1CCC(C(=O)OCC)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 224

- トポロジー分子極性表面積: 42.1

Ethyl 1-oxiranylmethylisonipecotate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM512698-1g |

Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate |

187084-47-5 | 97% | 1g |

$177 | 2023-03-07 | |

| abcr | AB303055-1 g |

Ethyl 1-oxiranylmethylisonipecotate; 95% |

187084-47-5 | 1 g |

€311.30 | 2023-07-20 | ||

| abcr | AB303055-5g |

Ethyl 1-oxiranylmethylisonipecotate, 95%; . |

187084-47-5 | 95% | 5g |

€930.60 | 2025-02-13 | |

| abcr | AB303055-1g |

Ethyl 1-oxiranylmethylisonipecotate, 95%; . |

187084-47-5 | 95% | 1g |

€311.30 | 2025-02-13 | |

| abcr | AB303055-10g |

Ethyl 1-oxiranylmethylisonipecotate, 95%; . |

187084-47-5 | 95% | 10g |

€1626.80 | 2025-02-13 | |

| Ambeed | A386818-1g |

Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate |

187084-47-5 | 97% | 1g |

$179.0 | 2024-04-22 |

Ethyl 1-oxiranylmethylisonipecotate 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ping Tong Food Funct., 2020,11, 628-639

187084-47-5 (Ethyl 1-oxiranylmethylisonipecotate) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:187084-47-5)Ethyl 1-oxiranylmethylisonipecotate

清らかである:99%

はかる:1g

価格 ($):161.0